Product packaging for 6-Bromo-7-fluoroimidazo[1,5-a]pyridine(Cat. No.:)

6-Bromo-7-fluoroimidazo[1,5-a]pyridine

Cat. No.: B11887188
M. Wt: 215.02 g/mol
InChI Key: ORZYJPXPYBQKGJ-UHFFFAOYSA-N
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Description

Overview of Bridged Bicyclic Nitrogen-Containing Heterocycles in Chemical Research

Nitrogen-containing heterocyclic compounds are a significant class of organic molecules that form the backbone of numerous natural products and synthetic pharmaceuticals. mdpi.comnih.gov It is estimated that over 80% of biologically active molecules contain a heterocyclic ring, with those containing nitrogen being the most prevalent. mdpi.com This prevalence is attributed to their chemical stability, capacity for functionalization, and their ability to participate in hydrogen bonding in biological systems. mdpi.com

Among the vast array of nitrogen heterocycles, bridged bicyclic systems, which feature a nitrogen atom at a ring junction, are of particular interest. rsc.org These structures are present in a multitude of natural products, many of which exhibit significant biological activities. rsc.org The rigid, three-dimensional architecture of bridged systems provides a unique scaffold for the precise spatial arrangement of functional groups, a critical factor in designing molecules with specific biological targets.

Structural and Electronic Characteristics of the Imidazo[1,5-a]pyridine (B1214698) System

The imidazo[1,5-a]pyridine scaffold is an aromatic heterocyclic system that has garnered increasing attention in recent years. rsc.org It consists of a five-membered imidazole (B134444) ring fused to a six-membered pyridine (B92270) ring. This fusion results in a planar, bicyclic system with a bridgehead nitrogen atom.

The synthesis of imidazo[1,5-a]pyridines has been a subject of extensive research, with numerous methods developed to access this important scaffold. rsc.org These methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org

Significance of Halogenation in Modulating Heterocyclic Compound Properties

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool in synthetic and medicinal chemistry for modifying the properties of heterocyclic compounds. sigmaaldrich.com Halogen atoms, through their steric and electronic effects, can profoundly influence a molecule's reactivity, lipophilicity, and binding interactions. mdpi.com

The introduction of a bromine atom onto a heterocyclic ring is a common strategy to enhance synthetic utility. nih.gov Bromine is a versatile functional group that can be readily introduced and subsequently transformed into a wide variety of other functionalities through reactions such as cross-coupling, lithiation, and nucleophilic substitution. sigmaaldrich.comnih.gov This versatility makes bromo-substituted heterocycles valuable intermediates in the synthesis of more complex molecules. Bromination itself can be achieved using various reagents, with molecular bromine and N-bromosuccinimide being common choices. nih.gov The reactivity of bromine as a leaving group makes it a key component in many synthetic pathways. nih.gov

Fluorine, being the most electronegative element, exerts a strong influence on the electronic properties of a molecule. mdpi.com When incorporated into a heterocyclic ring, fluorine atoms can significantly alter the molecule's acidity, basicity, and dipole moment. researchgate.net This is due to the strong electron-withdrawing inductive effect of fluorine. mdpi.com Furthermore, the presence of fluorine can enhance a molecule's metabolic stability and its ability to participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be crucial for molecular recognition processes. nih.govnih.gov The introduction of fluorine can increase the π-accepting ability of N-heterocyclic carbene ligands. nih.gov

Specific Research Context of 6-Bromo-7-fluoroimidazo[1,5-a]pyridine

The compound this compound combines the structural features of the imidazo[1,5-a]pyridine scaffold with the modulating effects of both bromine and fluorine substituents. This specific combination of functionalities suggests its potential as a versatile building block in chemical synthesis. The bromine atom at the 6-position provides a handle for further synthetic transformations, while the fluorine atom at the 7-position can influence the electronic properties and potential biological interactions of the molecule. Research involving this compound would likely focus on its use as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B11887188 6-Bromo-7-fluoroimidazo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

6-bromo-7-fluoroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-6-3-11-4-10-2-5(11)1-7(6)9/h1-4H

InChI Key

ORZYJPXPYBQKGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN2C1=CN=C2)Br)F

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations and Derivatization of 6 Bromo 7 Fluoroimidazo 1,5 a Pyridine

Reactivity of the Bromine Atom at the C6 Position

The bromine atom at the C6 position of the imidazo[1,5-a]pyridine (B1214698) ring is a key site for functionalization. Its reactivity is primarily governed by its susceptibility to nucleophilic substitution and its ability to participate in palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions for Functional Group Introduction

While direct nucleophilic aromatic substitution (SNAAr) of the bromine atom on the 6-bromo-7-fluoroimidazo[1,5-a]pyridine core is not extensively documented in readily available literature, the principles of SNAAr on related heterocyclic systems suggest that such reactions would require strong activation. The electron-withdrawing nature of the fused imidazole (B134444) ring and the fluorine atom can enhance the electrophilicity of the pyridine (B92270) ring, making it more susceptible to nucleophilic attack. However, the position of the bromine atom is not as activated as positions ortho or para to a strongly electron-withdrawing group. Therefore, forcing conditions or the use of highly potent nucleophiles would likely be necessary to achieve direct substitution of the C6-bromine.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

The bromine atom at C6 serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules from simpler building blocks. frontierspecialtychemicals.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, a Suzuki-Miyaura reaction would allow for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of ligands, base, and solvent is crucial for optimizing the reaction yield and scope. nih.gov For instance, sterically bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the cross-coupling of heteroaryl halides. nih.gov

Heck Coupling: While specific examples involving this compound are not readily found, the Heck reaction, which couples aryl halides with alkenes, represents a potential pathway for introducing alkenyl groups at the C6 position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is typically carried out under mild conditions with a base, such as an amine, which can also serve as the solvent. wikipedia.org The Sonogashira coupling of this compound would yield 6-alkynyl-7-fluoroimidazo[1,5-a]pyridine derivatives, which are valuable intermediates for further transformations. researchgate.net The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl, making the bromo-substituted substrate a suitable candidate. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org The development of this method has significantly expanded the ability to synthesize aryl amines. wikipedia.org For this compound, Buchwald-Hartwig amination would enable the introduction of a diverse array of primary and secondary amines at the C6 position. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of phosphine ligand is critical for the success of the reaction, with various generations of ligands developed to accommodate a wide range of substrates. wikipedia.orgresearchgate.net

Chemical Behavior of the Fluorine Atom at the C7 Position

The fluorine atom at the C7 position introduces unique chemical properties to the molecule, influencing its reactivity and metabolic stability.

C-F Bond Activation Studies and Defluorination Strategies

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. mdpi.com However, various methods for C-F bond activation have been developed, often employing transition metal catalysts or strong Lewis acids. mdpi.comnih.gov In the context of this compound, selective C-F bond activation could provide a route for further functionalization at the C7 position. This can be particularly challenging in the presence of a more reactive C-Br bond.

Strategies for defluorination, or the replacement of a fluorine atom, often involve nucleophilic aromatic substitution (SNAAr) or transition-metal-catalyzed processes. chemrxiv.orgnih.gov For SNAAr to occur at the C7 position, the pyridine ring needs to be sufficiently activated by electron-withdrawing groups. The fused imidazole ring contributes to this activation.

Impact of Fluorine on the Reactivity of Adjacent Positions

The strong electron-withdrawing nature of the fluorine atom significantly influences the electronic properties of the pyridine ring. It enhances the electrophilicity of the adjacent carbon atoms, making them more susceptible to nucleophilic attack. This electronic effect can also influence the regioselectivity of electrophilic substitution reactions on the ring system.

Electrophilic and Nucleophilic Aromatic Substitution on the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine ring system is a π-excessive heteroaromatic system, which generally favors electrophilic substitution. researchgate.net The imidazole part of the fused ring is typically more reactive towards electrophiles than the pyridine part. stackexchange.com For the parent imidazo[1,5-a]pyridine, electrophilic substitution occurs preferentially at the C1 and C3 positions of the imidazole ring. researchgate.net However, the presence of the bromine and fluorine substituents on the pyridine ring of this compound will modulate this reactivity. The electron-withdrawing effects of the halogens will deactivate the pyridine ring towards electrophilic attack.

Nucleophilic aromatic substitution on the imidazo[1,5-a]pyridine core itself is less common and generally requires the presence of a good leaving group and strong activation from electron-withdrawing substituents. acs.org In the case of this compound, the fluorine atom could potentially act as a leaving group under harsh nucleophilic conditions, especially given the activating effect of the fused imidazole ring. rsc.org

Functionalization of Imidazole Nitrogen Atoms

The imidazo[1,5-a]pyridine ring system possesses two nitrogen atoms, one in the pyridine ring and one at the bridgehead, which is part of the imidazole ring. The imidazole nitrogen is a key site for functionalization, influencing the electronic properties and biological activity of the molecule. While specific studies on the N-functionalization of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on the parent imidazo[1,5-a]pyridine and its derivatives.

The imidazole nitrogen in imidazo[1,5-a]pyridines can act as a nucleophile, participating in various chemical transformations. Recent research has demonstrated the C-H functionalization of imidazo[1,5-a]pyridines, where the nitrogen atom plays a crucial role in the reaction mechanism. For instance, a metal-free approach for methylene (B1212753) insertion to form bis-imidazo[1,5-a]pyridines proceeds via the functionalization of the C1 position, which is adjacent to the imidazole nitrogen. acs.orgnih.gov This suggests that the nitrogen atom's electronic influence is significant in directing reactions on the imidazole ring.

In a study on the synthesis of bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, the imidazole nitrogen acts as a nucleophile in the reaction with formaldehyde, leading to the formation of a methylene-bridged dimer. acs.orgnih.gov This reaction highlights the potential for N-alkylation and related transformations.

Table 1: Representative N-Functionalization Reactions on Imidazo[1,5-a]pyridine Scaffolds

ReactantReagent/CatalystProductReaction TypeReference
3-phenylimidazo[1,5-a]pyridineFormaldehydebis(3-phenylimidazo[1,5-a]pyridin-1-yl)methaneMethylene Insertion acs.orgnih.gov
2-(aminomethyl)pyridinesElectrophilically activated nitroalkanesSubstituted imidazo[1,5-a]pyridinesCyclocondensation beilstein-journals.org

Note: These reactions are based on the general imidazo[1,5-a]pyridine scaffold, and the presence of bromo and fluoro substituents on the 6- and 7-positions of the pyridine ring may influence the reactivity.

The electronic environment of the this compound scaffold, with an electron-withdrawing bromine atom and a highly electronegative fluorine atom on the pyridine ring, is expected to impact the nucleophilicity of the imidazole nitrogen. These substituents may decrease the electron density of the ring system, potentially affecting the conditions required for N-functionalization reactions compared to the unsubstituted parent compound.

Development of Chemical Libraries Based on this compound

The development of chemical libraries from a core scaffold is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships. While there is no specific mention in the reviewed literature of a chemical library based exclusively on this compound, the synthesis of various derivatives of the broader imidazo[1,5-a]pyridine and related imidazo[1,2-a]pyridine (B132010) families is well-documented. nih.govorganic-chemistry.org These strategies provide a blueprint for how a library around the target compound could be constructed.

The functionalization of the imidazo[1,5-a]pyridine core at various positions allows for the introduction of diverse chemical functionalities, which is essential for library development. For example, the synthesis of imidazo[1,5-a]pyridines through the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes offers a route to introduce substituents at the 1 and 3 positions of the imidazole ring. beilstein-journals.org

Furthermore, the bromine atom at the 6-position of the target molecule is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions would enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space of the library.

Table 2: Potential Derivatization Reactions for Library Synthesis

PositionReaction TypePotential ReagentsExpected Functional Group
C1/C3C-H FunctionalizationAldehydes, Alkyl halidesAlkyl, Aryl
N-bridgeheadN-AlkylationAlkyl halides, Michael acceptorsSubstituted amines
C6 (Bromo)Suzuki CouplingBoronic acids/esters, Pd catalystAryl, Heteroaryl
C6 (Bromo)Buchwald-Hartwig AminationAmines, Pd catalystAmino derivatives
C7 (Fluoro)Nucleophilic Aromatic SubstitutionAmines, AlkoxidesSubstituted amines, Ethers

The combination of functionalizing the imidazole ring and utilizing the bromine and fluorine substituents on the pyridine ring provides a powerful platform for generating a diverse chemical library. Such a library could then be screened for various biological activities, leveraging the privileged structural nature of the imidazo[1,5-a]pyridine scaffold.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 7 Fluoroimidazo 1,5 a Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 6-Bromo-7-fluoroimidazo[1,5-a]pyridine, a combination of 1D and 2D NMR experiments would be essential to fully characterize its structure.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy would provide critical information about the number of different types of protons, their chemical environments, and their proximity to one another. The expected ¹H NMR spectrum would show distinct signals for each of the aromatic protons on the imidazo[1,5-a]pyridine (B1214698) core. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. Furthermore, the coupling constants (J) between adjacent protons would reveal their connectivity.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-1 Data not available s -
H-3 Data not available s -
H-5 Data not available d JH5-H6

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy would be used to identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would provide insight into their hybridization and electronic environment. The carbons directly bonded to the electronegative fluorine and bromine atoms would be expected to show significant shifts.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
C-1 Data not available
C-3 Data not available
C-5 Data not available
C-6 Data not available
C-7 Data not available
C-8 Data not available

¹⁹F NMR for Fluorine Chemical Shift Perturbations

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that would provide specific information about the fluorine atom in the molecule. The chemical shift of the fluorine atom would be a key indicator of its electronic environment and could be used to study interactions with its surroundings.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons (2-3 bonds), which is vital for piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, helping to confirm the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound with high precision. This would confirm the elemental composition of the molecule. Furthermore, by analyzing the fragmentation pattern, one could deduce the structural components of the molecule, as weaker bonds tend to break preferentially. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR spectroscopy would identify the characteristic functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations (stretching, bending).

Raman spectroscopy would provide information about the vibrations of the molecular skeleton, particularly for non-polar bonds that are weak or absent in the IR spectrum.

Table 3: List of Chemical Compounds

Compound Name
This compound
6-Bromoimidazo[1,5-a]pyridine (B578197)
2-amino-5-bromopyridine
Chloroacetaldehyde
Sodium bicarbonate
Sodium hydroxide
Triethylamine
Sodium carbonate
Ethyl acetate
n-hexane
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
Benzaldehyde
5-bromo-2,3-diaminopyridine
Diiodide
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
6-bromo-1,3-dihydro-imidazo[4,5-b-]pyridin-2-one
K2CO3
Tetra n-butyl ammonium (B1175870) bromide
Acetyl chloride
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
Thiourea
6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides
Ethyl (5R,7S)-, (5S,7R)-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Tetrabutylammonium borohydride

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture of this compound Derivatives

While no single-crystal X-ray diffraction data has been reported for this compound itself, the analysis of derivatives of the closely related imidazo[4,5-b]pyridine core provides valuable insights into the likely solid-state architecture.

For instance, the crystal structure of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine reveals a V-shaped molecule where the imidazopyridine unit is largely planar. In the crystal lattice, molecules are organized into stacks through a combination of inversion-related C—H⋯π(ring) interactions, demonstrating the importance of weak intermolecular forces in the solid-state packing.

These examples suggest that the solid-state structure of this compound derivatives would likely be influenced by a combination of π–π stacking of the aromatic cores and various weak hydrogen bonding interactions involving the nitrogen atoms of the imidazopyridine ring and any substituents. The precise packing arrangement would, of course, be highly dependent on the nature of any additional substituents on the core structure.

A hypothetical crystal structure of a simple derivative could be expected to exhibit a monoclinic or orthorhombic crystal system, which is common for such planar aromatic molecules. The table below presents hypothetical crystallographic parameters for a derivative, based on common values for related structures.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-12
b (Å)~7-10
c (Å)~15-20
β (°)~95-105
Volume (ų)~1200-2000
Z4

Computational and Theoretical Chemistry Studies of 6 Bromo 7 Fluoroimidazo 1,5 a Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

For related heterocyclic systems like imidazo[4,5-b]pyridine derivatives, DFT calculations at the B3LYP/6–311G(d,p) level have been used to determine these parameters. For instance, in a study of 6-bromo-3-(5-bromopentyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine, the HOMO and LUMO energies were calculated to be -3.1033 eV and -0.7442 eV, respectively, resulting in an energy gap of 2.3591 eV. pdbj.org The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. In another example, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) was found to have a HOMO-LUMO gap of 4.343 eV, with the electron density of the HOMO concentrated on the phenyl ring and the LUMO showing σ character on the bromine atoms. acs.org

While specific values for 6-bromo-7-fluoroimidazo[1,5-a]pyridine are not available, similar DFT calculations would be expected to reveal the influence of the fluorine and bromine substituents on the electronic properties of the imidazo[1,5-a]pyridine (B1214698) core. Quantum Mechanics (QM) based approaches have been utilized to understand the structure-activity relationships of imidazo[1,5-a]pyridine derivatives that act as GSK-3β inhibitors. pdbj.orgnih.gov

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. acs.org The EPS map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack).

In studies of related heterocyclic compounds like imidazo[4,5-b]pyridine derivatives, EPS maps have been used to identify the most likely sites for intermolecular interactions. bohrium.com For this compound, an EPS map would be invaluable in predicting sites for hydrogen bonding and other non-covalent interactions, which are critical for its potential biological activity and in designing its synthesis. The nitrogen atoms of the imidazo[1,5-a]pyridine core are expected to be regions of negative potential, while the hydrogen atoms and the region around the bromine atom might exhibit positive potential.

Reaction Pathway and Transition State Calculations for Synthetic Steps

Computational chemistry can be employed to model reaction mechanisms, identify transition states, and calculate activation energies, thereby providing a deeper understanding of synthetic pathways. While no specific studies on the reaction pathway for the synthesis of this compound have been reported, the synthesis of related imidazo[1,5-a]pyridine derivatives has been described. nih.govnih.gov For example, the synthesis of imidazo[1,5-a]pyridine-1-carboxamide derivatives starts from 7-bromoimidazo[1,5-a]pyridine. nih.gov Theoretical calculations could be applied to investigate the mechanisms of such synthetic steps, optimizing reaction conditions and potentially predicting the formation of side products.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For the imidazo[1,5-a]pyridine scaffold, MD simulations have been instrumental in understanding the binding of its derivatives to protein targets. For instance, MD simulations were used to study the stability of imidazo[1,5-a]pyridine-based inhibitors in the active site of GSK-3β. pdbj.orgnih.govrsc.orgacs.org These simulations, often extending over hundreds of nanoseconds, can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ncl.res.in Such studies are crucial for rational drug design and for optimizing the binding affinity and selectivity of lead compounds. An MD simulation of this compound, if docked into a relevant protein target, could provide valuable insights into its dynamic behavior and binding stability.

Quantitative Structure-Property Relationship (QSPR) Modeling for Imidazo[1,5-a]pyridine Systems

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. acs.orgccspublishing.org.cn These models are widely used in drug discovery and materials science to estimate various physicochemical and biological properties, thereby reducing the need for extensive experimental testing.

While a specific QSPR model for this compound has not been detailed, the principles of QSPR have been applied to various heterocyclic systems. mdpi.comresearchgate.net For the imidazo[1,5-a]pyridine class of compounds, a QSPR model could be developed by correlating a set of calculated molecular descriptors (e.g., topological, electronic, and steric parameters) with experimentally determined properties. Such a model could then be used to predict the properties of new, unsynthesized analogues of this compound, guiding the design of molecules with desired characteristics.

Cheminformatics and Virtual Screening Applications for Scaffold Analogues

Cheminformatics and virtual screening are powerful computational tools used in the early stages of drug discovery to identify promising hit compounds from large chemical libraries. bohrium.com The imidazo[1,5-a]pyridine scaffold has been recognized as a valuable core structure in medicinal chemistry and has been utilized in several virtual screening campaigns. nih.govmdpi.com

For example, virtual screening has been employed to discover imidazo[1,5-a]pyridine-based inhibitors of targets such as insulin-regulated aminopeptidase (B13392206) (IRAP) and GSK-3β. nih.govmdpi.com In these studies, large databases of compounds are computationally docked into the active site of the target protein, and the binding energies are estimated. The top-ranked compounds are then selected for experimental validation. The this compound scaffold could similarly be used as a query in virtual screening to identify new analogues with potential therapeutic applications.

Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies of Halogenated Imidazo 1,5 a Pyridines

Enzyme Inhibition Mechanisms (In Vitro)

The inhibition of enzymes is a fundamental mechanism by which many therapeutic agents exert their biological effects. The imidazopyridine core structure has been recognized as a "privileged scaffold," capable of interacting with the active sites of a diverse range of enzymes.

Studies on Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO1) is a critical enzyme in the metabolic pathway of tryptophan and has emerged as a significant target in the field of cancer immunotherapy due to its role in suppressing the immune system. A thorough review of existing scientific literature indicates a lack of specific studies on the inhibitory effects of 6-Bromo-7-fluoroimidazo[1,5-a]pyridine on the IDO1 enzyme. While a variety of heterocyclic compounds have been explored as potential IDO1 inhibitors, research focusing on the imidazo[1,5-a]pyridine (B1214698) class for this particular target is not extensively documented in publicly accessible databases.

Investigation of Kinase Inhibition Profiles (e.g., PI3K, KIT, CSF-1R, FLT3, CDK2, Aurora B)

Kinases constitute a vast family of enzymes that are central to cellular signaling pathways. The dysregulation of kinase activity is a known factor in the development and progression of numerous diseases, most notably cancer, making kinase inhibitors a primary focus of modern drug discovery.

Currently, there are no specific in vitro studies detailing the inhibitory activity of This compound against key kinases such as PI3K, KIT, CSF-1R, FLT3, CDK2, or Aurora B. However, the broader class of imidazopyridines has shown promise in this area. For example, derivatives of the isomeric imidazo[1,2-a]pyridine (B132010) scaffold have been successfully developed as potent inhibitors of various kinases, including PI3Kα and activin-like kinase (ALK). nih.govnih.gov Furthermore, a patent application has described the preparation of imidazopyridazines and related compounds, a category that could encompass imidazo[1,5-a]pyridine derivatives, as potential therapeutic kinase inhibitors. frontierspecialtychemicals.com These findings suggest that the imidazo[1,5-a]pyridine scaffold is a viable starting point for the development of kinase inhibitors, though the specific influence of the 6-bromo and 7-fluoro substitutions on this potential is yet to be experimentally confirmed.

Inhibition of Microbial Metabolic Enzymes (e.g., Pantothenate Synthetase)

A well-established strategy in the development of novel antimicrobial agents is the targeting of essential metabolic pathways in microorganisms that are not present in humans. Pantothenate synthetase, an enzyme vital for the survival of many pathogens, is an attractive target for this approach.

No in vitro studies investigating the inhibition of pantothenate synthetase or other specific microbial metabolic enzymes by This compound have been found in the scientific literature. However, research on related imidazopyridine derivatives has demonstrated that this scaffold can exhibit antibacterial properties, likely through the inhibition of various microbial enzymes. researchgate.netnih.gov For instance, certain imidazo[1,2-a]pyridine-oxazole derivatives have been synthesized and have demonstrated the ability to inhibit the enzyme urease in vitro. nih.gov

Molecular Target Identification and Validation (In Vitro)

The precise identification and subsequent validation of molecular targets are fundamental to elucidating the mechanism of action of any bioactive compound.

For This compound , specific in vitro studies aimed at identifying and validating its molecular targets are not available in the current body of scientific literature. Nevertheless, research into the broader class of imidazo[1,5-a]pyridines has shed light on several potential biological targets. For example, some imidazo[1,5-a]pyridine derivatives have been identified as inhibitors of thromboxane (B8750289) A2 synthetase. nih.gov In other studies, imidazo[1,5-a]pyridine and the related imidazo[1,5-a]pyrimidine (B3256623) derivatives have been shown to function as potent and selective inverse agonists of the nuclear receptor RORc, which is a promising therapeutic target for autoimmune diseases. The inherent stability and compact nature of the imidazo[1,5-a]pyridine scaffold also make it a suitable framework for the design of fluorescent probes for imaging cellular membranes, which implies potential interactions with lipid bilayers.

Receptor Binding and Allosteric Modulation Studies (e.g., GABA A receptor)

The GABA A receptor, a ligand-gated ion channel, is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a crucial target for a range of drugs used to treat anxiety, insomnia, and other neurological and psychiatric conditions.

There is no specific information available in the reviewed literature concerning the binding properties or allosteric modulatory effects of This compound on the GABA A receptor. However, the general class of imidazopyridines and related fused heterocyclic systems has been a fertile ground for the discovery of GABA A receptor modulators. For example, derivatives of the imidazo[1,5-a]quinoxaline (B8520501) scaffold have been explored as negative allosteric modulators of the α5-GABA A receptor subtype. nih.gov The widely prescribed hypnotic agent, Zolpidem, which is an imidazo[1,2-a]pyridine derivative, functions as a positive allosteric modulator of GABA A receptors. These examples underscore the potential of the imidazopyridine scaffold to interact with this important receptor class, although the specific impact of the 6-bromo and 7-fluoro substitution pattern on the imidazo[1,5-a]pyridine core remains an open question.

Nucleic Acid Interactions and DNA Intercalation Mechanisms (In Vitro)

The interaction with nucleic acids, either through binding to the grooves of the DNA helix or by intercalation between base pairs, is a well-known mechanism of action for numerous anticancer and antimicrobial drugs.

No in vitro studies have been published that describe any interaction of This compound with nucleic acids or explore its potential as a DNA intercalating agent. The planar, aromatic nature of the imidazo[1,5-a]pyridine ring system could, in theory, permit it to insert between the base pairs of a DNA duplex, a characteristic shared by many bioactive heterocyclic compounds. However, in the absence of experimental evidence, this remains a purely hypothetical mode of action.

Antimicrobial Mechanistic Insights from In Vitro Studies (e.g., against Mycobacterium tuberculosis)

No published data is available regarding the in vitro antimicrobial mechanisms of this compound, including any potential activity against Mycobacterium tuberculosis.

In Vitro Anticancer Mechanistic Investigations (e.g., Cytotoxic Effects on Cell Lines, Apoptosis Induction, Cell Cycle Modulation)

There is no scientific literature detailing the in vitro anticancer effects of this compound. This includes a lack of information on its cytotoxic effects on cancer cell lines, its ability to induce apoptosis, or its influence on cell cycle modulation.

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives and Analogues

A comprehensive structure-activity relationship (SAR) analysis for this compound derivatives and analogues has not been reported in the scientific literature.

Further research is required to determine the biological profile of this compound and to elucidate its potential as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-7-fluoroimidazo[1,5-a]pyridine?

  • Methodological Answer : The synthesis typically involves cyclocondensation of halogenated precursors. For example, a related imidazo[1,5-a]pyridine derivative was synthesized by reacting 2-(aminomethyl)pyridines with nitro compounds in polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃) at 160°C for 2 hours, yielding 76% product . For bromo-fluoro derivatives, halogenation (e.g., using bromine in acetic acid under inert conditions) may introduce substituents regioselectively .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : 1H/13C NMR confirms substituent positions and purity, while HRMS validates molecular weight. For structural elucidation, single-crystal X-ray diffraction (e.g., monoclinic P21/c systems) provides bond lengths/angles and hydrogen-bonding networks, as seen in similar bromoimidazo compounds .

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer : Yield optimization often involves acid catalysts (e.g., PPA) and controlled heating (160°C) to promote cyclization . Solvent selection (e.g., acetic acid for bromination) and inert atmospheres reduce side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic effects of substituents. For example, bromine preferentially reacts at electron-rich positions. Using catalytic directing groups (e.g., methoxy or methyl) or low-temperature electrophilic substitution (e.g., in acetic acid) enhances selectivity . Computational modeling (DFT) can predict reactive sites .

Q. What strategies are effective for evaluating biological activity in medicinal chemistry?

  • Methodological Answer :
  • In vitro assays : Test antimicrobial/anticancer activity via MIC (Minimum Inhibitory Concentration) or cell viability assays (e.g., MTT). Fluorinated analogs show enhanced lipophilicity, improving membrane permeability .
  • Enzyme inhibition studies : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to assess binding to targets like Pf-dihydroorotate dehydrogenase .

Q. How does the fluorine substituent influence the compound’s reactivity and applications?

  • Methodological Answer : Fluorine’s electron-withdrawing effect stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). It also enhances metabolic stability in drug candidates. Comparative studies with chloro/bromo analogs reveal differences in bioactivity and synthetic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.